1-(2-Hydroxy-3-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4,6-dimethoxyphenyl)ethan-1-one
Description
This compound features a piperidine core with (3S,4R) stereochemistry, a 1-methyl group, and two hydroxyl groups (on C3 of the piperidine and the phenyl ring). The phenyl ring is substituted with 2-hydroxy, 4,6-dimethoxy, and an ethanone group at position 1.
Properties
CAS No. |
113225-21-1 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
1-[2-hydroxy-3-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-4,6-dimethoxyphenyl]ethanone |
InChI |
InChI=1S/C16H23NO5/c1-9(18)14-12(21-3)7-13(22-4)15(16(14)20)10-5-6-17(2)8-11(10)19/h7,10-11,19-20H,5-6,8H2,1-4H3/t10-,11+/m0/s1 |
InChI Key |
HNGILLDYMAAHTF-WDEREUQCSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C(C(=C1O)[C@H]2CCN(C[C@H]2O)C)OC)OC |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1O)C2CCN(CC2O)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4,6-dimethoxyphenyl)ethan-1-one typically involves multiple steps. One common approach is the condensation of a suitable piperidine derivative with a phenolic compound, followed by selective hydroxylation and methoxylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4,6-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Hydroxy-3-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4,6-dimethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4,6-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Structural Analog: 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one
- Key Differences: Piperidine substituents: Contains a dimethylamino-methyl group (C3) and a 3-methoxyphenyl group (C4) instead of hydroxyl/methyl groups. Phenyl ring: Features 2,4,5-trifluorophenyl instead of dimethoxy/hydroxy substitution.
- Functional Impact :
Structural Analog: Pyridin-2(1H)-one Derivatives of 1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one
- Key Differences :
- Core structure: Pyridin-2-one replaces the piperidine ring.
- Substituents: Lacks the stereochemical complexity of the target compound.
- Functional Impact: Exhibits antioxidant activity (up to 79% DPPH scavenging at 12 ppm) due to the phenolic hydroxyl group.
Structural Analog: 1-(4-(4-((5-Chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperidin-1-yl)ethan-1-one (m3)
- Key Differences :
- Piperidine-linked triazolylpyrimidine substituent.
- Contains a chlorine atom and dimethyltriazole group.
- Functional Impact :
Structural Analog: 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Key Differences :
- Piperidin-4-one core with 4-methoxyphenyl groups at C2 and C4.
- Lacks hydroxyl groups on both the piperidine and phenyl rings.
- Functional Impact :
- Crystallographic studies confirm a planar conformation, favoring stacking interactions in solid-state packing.
- Shows antimicrobial activity against Gram-positive bacteria, likely due to the lipophilic methoxyphenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
